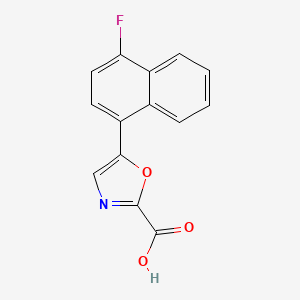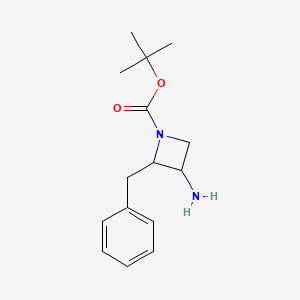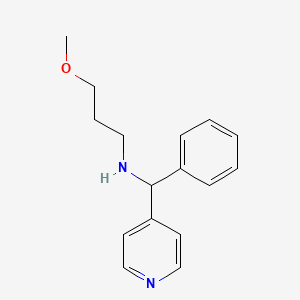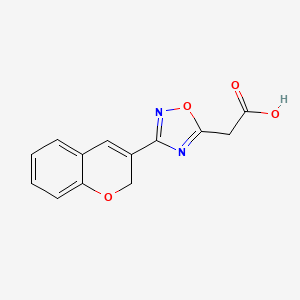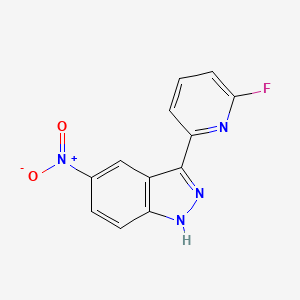
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that features a fluoropyridine and a nitroindazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole typically involves multi-step reactions. One common method includes the initial formation of the fluoropyridine ring, followed by nitration and subsequent cyclization to form the indazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under specific conditions.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the fluorine atom can result in various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole has several scientific research applications:
Agrochemicals: The compound is explored for its use as a precursor in the synthesis of herbicides and insecticides due to its bioactive properties.
Materials Science: It is studied for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The nitro group can undergo redox reactions, influencing cellular processes such as oxidative stress and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-chloropyridin-2-yl)-5-nitro-1H-indazole
- 3-(6-bromopyridin-2-yl)-5-nitro-1H-indazole
- 3-(6-methylpyridin-2-yl)-5-nitro-1H-indazole
Uniqueness
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications .
Eigenschaften
CAS-Nummer |
1356087-86-9 |
|---|---|
Molekularformel |
C12H7FN4O2 |
Molekulargewicht |
258.21 g/mol |
IUPAC-Name |
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C12H7FN4O2/c13-11-3-1-2-10(14-11)12-8-6-7(17(18)19)4-5-9(8)15-16-12/h1-6H,(H,15,16) |
InChI-Schlüssel |
OXIICOCQXJFDKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


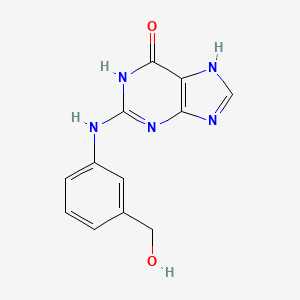


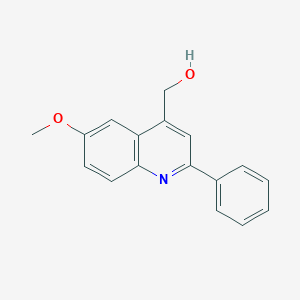

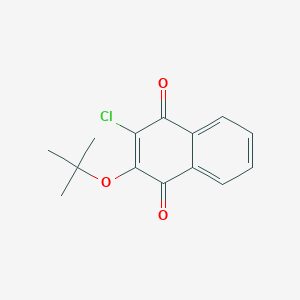
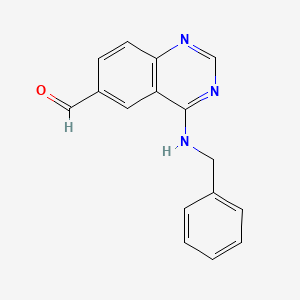

![2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one](/img/structure/B11856670.png)
